molecular formula C20H20ClN3O3 B2719575 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866871-67-2

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2719575
CAS RN: 866871-67-2
M. Wt: 385.85
InChI Key: ANMQWPIMLJPIDT-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Efficacy and Safety

Research on compounds such as sertaconazole (a similar chemical entity with antifungal properties) demonstrates the process of evaluating therapeutic efficacy and safety. Sertaconazole, for example, was studied in clinical trials for its effectiveness against Pityriasis versicolor and cutaneous dermatophytosis, showing excellent efficacy and optimal safety profiles with no recorded undesirable effects (Nasarre et al., 1992); (Pedragosa et al., 1992).

Pharmacokinetic Studies

Pharmacokinetic studies, such as those conducted on novel non-steroid anti-inflammatory agents (e.g., ST-679), assess how compounds are absorbed, distributed, metabolized, and excreted in the body. These studies provide critical information for determining the bioequivalence of different formulations, ensuring therapeutic efficacy and safety (Annunziato & di Renzo, 1993).

Exposure and Toxicity Evaluation

Evaluating exposure to and toxicity of chemical compounds is another critical area of research. Studies on exposure to phenoxyherbicides and chlorophenols, for instance, investigate potential health risks such as an increased risk of soft tissue sarcoma, emphasizing the need for careful assessment and regulation of chemical compounds (Smith et al., 1984).

Future Directions

For more detailed information, refer to relevant papers . 📚

properties

IUPAC Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-20(2)23-18(13-7-9-14(21)10-8-13)19(26)24(20)12-17(25)22-15-5-4-6-16(11-15)27-3/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQWPIMLJPIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide

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